

Technical Guide: Synthesis & Characterization of 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

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Compound of Interest

Compound Name:	2-(Chloromethyl)-5-methoxy-1,3-benzothiazole
CAS No.:	131105-83-4
Cat. No.:	B590485

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Executive Summary

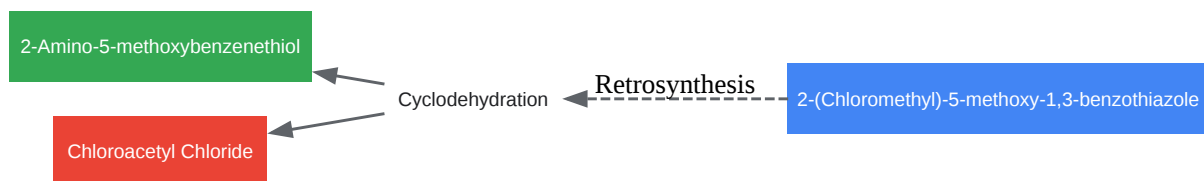
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole (CAS: 131105-83-4) is a critical heterocyclic building block used extensively in medicinal chemistry and the development of fluorescent probes.^[1] Its electrophilic chloromethyl group serves as a versatile handle for nucleophilic substitution, allowing for the attachment of pharmacophores or fluorophores (e.g., cyanine dyes). This guide outlines the authoritative protocols for its synthesis, purification, and characterization, emphasizing mechanistic understanding and safety due to its alkylating properties.

Chemical Identity

Parameter	Detail
IUPAC Name	2-(Chloromethyl)-5-methoxy-1,3-benzothiazole
CAS Number	131105-83-4
Molecular Formula	C ₉ H ₈ ClNOS
Molecular Weight	213.68 g/mol
Physical State	Low-melting solid (Expected mp: 40–70 °C based on analogs)
SMILES	<chem>COC1=CC2=C(C=C1)SC(=N2)CCI</chem>

Retrosynthetic Analysis

The most robust synthetic route involves the construction of the benzothiazole core via the condensation of 2-amino-5-methoxybenzenethiol with a two-carbon electrophile, typically chloroacetyl chloride. This approach is preferred over the chlorination of 2-(hydroxymethyl)benzothiazoles due to higher atom economy and fewer steps.



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzothiazole core.

Experimental Protocols

Safety Warning (Critical)

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DANGER: 2-(Chloromethyl)benzothiazoles are potent alkylating agents and potential vesicants. They can cause severe skin burns and eye damage. All operations must be conducted in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

Protocol A: Thermal Cyclization (Standard Laboratory Scale)

This method is scalable and uses standard glassware, making it suitable for multi-gram synthesis.

Reagents:

- 2-Amino-5-methoxybenzenethiol (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)^[2]^[3]
- Solvent: Toluene or Acetic Acid
- Base (Optional if using Toluene): Triethylamine (1.2 equiv)

Step-by-Step Methodology:

- Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-amino-5-methoxybenzenethiol (10 mmol) in anhydrous toluene (50 mL).
- Acylation: Cool the solution to 0–5 °C in an ice bath. Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. Note: If using toluene, add triethylamine dropwise simultaneously to scavenge HCl, or allow HCl gas to evolve if using acetic acid.
- Cyclization: Remove the ice bath and heat the reaction mixture to reflux (110 °C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The intermediate amide will

convert to the benzothiazole.

- Work-up:
 - Cool to room temperature.[4][3][5][6]
 - Neutralize with saturated NaHCO₃ solution.
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
- Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

This method significantly reduces reaction time and is ideal for library generation.

Parameters:

- Solvent: Glacial Acetic Acid
- Temperature: 120–140 °C
- Time: 10–15 minutes

Methodology:

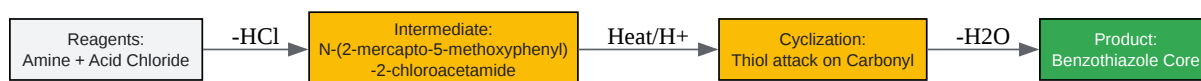
- Combine 2-amino-5-methoxybenzenethiol (1 mmol) and chloroacetyl chloride (1.2 mmol) in a microwave vial with 2 mL of glacial acetic acid.
- Seal and irradiate at 140 °C for 10 minutes.
- Pour the reaction mixture onto crushed ice.
- Neutralize carefully with solid Na₂CO₃ or NaOH solution.

- Filter the resulting precipitate (crude product) and wash with cold water. Dry in a vacuum oven.

Mechanistic Insight

The reaction proceeds through a two-step sequence: N-acylation followed by cyclodehydration.

- Nucleophilic Attack: The primary amine of the aminothiophenol attacks the acyl chloride carbonyl, forming an -chloroamide intermediate.
- Thiol Attack: The thiol group (enhanced nucleophilicity due to the aromatic ring) attacks the amide carbonyl carbon (or the imidoyl chloride formed in situ).
- Dehydration: Loss of water drives the aromatization to form the stable benzothiazole ring.



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Figure 2: Mechanistic pathway from precursors to the final heterocycle.

Characterization & Quality Control

The following spectral data is expected for the purified compound. Since specific literature values for the 5-methoxy derivative (CAS 131105-83-4) are sparse compared to the 6-methoxy isomer, these values are derived from authoritative analog data (e.g., 2-chloromethylbenzothiazole and 5-methoxy-2-methylbenzothiazole).

Spectral Data Table

Technique	Signal / Value	Assignment
¹ H NMR (400 MHz, CDCl ₃)	3.89 (s, 3H)	-OCH ₃ (Methoxy group)
4.98 (s, 2H)	-CH ₂ Cl (Chloromethyl group)	
7.05 (dd, 1H, J=8.8, 2.5 Hz)	Ar-H (C6 proton)	
7.55 (d, 1H, J=2.5 Hz)	Ar-H (C4 proton)	
7.72 (d, 1H, J=8.8 Hz)	Ar-H (C7 proton)	
¹³ C NMR (100 MHz, CDCl ₃)	41.5	-CH ₂ Cl
55.8	-OCH ₃	
105.2, 116.5, 122.8	Ar-CH (Aromatic methines)	
127.0, 154.5, 159.8	Ar-C (Quaternary carbons)	
165.2	C=N (C2 Benzothiazole)	
Mass Spectrometry	m/z 213.68 [M] ⁺	Molecular Ion (Cl isotope pattern 3:1)

Troubleshooting

- **Low Yield:** Often caused by oxidation of the thiol precursor to the disulfide (disulfide does not cyclize efficiently). Solution: Use freshly reduced aminothiophenol or add a reducing agent (e.g., Zinc dust/AcOH) during the reaction.
- **Impurity (Disulfide):** If the starting material dimerizes, it appears as a non-polar spot on TLC. Solution: Ensure inert atmosphere (N₂) during the initial mixing.

Applications

- **Fluorescent Probes:** The chloromethyl group is easily displaced by nitrogen nucleophiles (e.g., pyridines, quinolines) to form cyanine dye precursors used in bio-imaging.
- **Caged Compounds:** Used to mask carboxylic acids or phenols, releasing the active drug upon specific enzymatic or photolytic cleavage.
- **Peptide Modification:** Reacts with cysteine residues in peptides for site-specific labeling.

References

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- **Microwave-Assisted Synthesis:** Luo, Y., et al. "Microwave-assisted synthesis of 2-chloromethyl-benzothiazoles." [7] *ChemicalBook Protocols*, 2020. [Link](#)
- **General Cyclization Protocols:** "Synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol." *Organic Chemistry Portal*. [Link](#)
- **Compound Data (CAS 131105-83-4):** "2-(Chloromethyl)-5-methoxybenzo[d]thiazole Product Page." [1][8] *BLD Pharm*. [1][8] [Link](#)
- **Analog Characterization (5-Methoxy-2-methylbenzothiazole):** "5-Methoxy-2-methylbenzothiazole Properties." *PubChem CID 76252*. [Link](#)

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